(R)-3-アミノ-4-(4-クロロフェニル)ブタン酸

説明

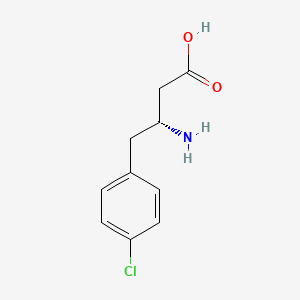

®-3-Amino-4-(4-chlorophenyl)butanoic acid is a chiral amino acid derivative with a specific configuration

科学的研究の応用

®-3-Amino-4-(4-chlorophenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

Target of Action

The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as ®-Baclofen, is the gamma-aminobutyric acid type B (GABA-B) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

®-3-Amino-4-(4-chlorophenyl)butanoic acid acts as a selective agonist for the GABA-B receptor . By binding to this receptor, it enhances the receptor’s inhibitory effects, leading to hyperpolarization of neurons and a decrease in the release of excitatory neurotransmitters .

Biochemical Pathways

The activation of the GABA-B receptor by ®-3-Amino-4-(4-chlorophenyl)butanoic acid leads to the inhibition of adenylate cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and transmission .

Pharmacokinetics

®-3-Amino-4-(4-chlorophenyl)butanoic acid is rapidly and extensively absorbed and eliminated . Absorption may be dose-dependent, being reduced with increasing doses . It is excreted primarily by the kidney in unchanged form, and there is relatively large intersubject variation in absorption and/or elimination .

Result of Action

The molecular and cellular effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid’s action include sedation, somnolence, ataxia, and respiratory and cardiovascular depression . These effects are due to its general central nervous system depressant properties .

Action Environment

The action, efficacy, and stability of ®-3-Amino-4-(4-chlorophenyl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and bioavailability . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

生化学分析

Biochemical Properties

®-3-Amino-4-(4-chlorophenyl)butanoic acid functions as a GABA receptor agonist, specifically targeting the GABA_B receptors. It interacts with these receptors to modulate neurotransmission in the central nervous system. The compound binds to the GABA_B receptor subunits, leading to the activation of downstream signaling pathways that result in muscle relaxation and reduced spasticity . Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid forms strong hydrogen bonds and C—H Cl bonds in its crystalline structure, contributing to its stability and efficacy .

Cellular Effects

®-3-Amino-4-(4-chlorophenyl)butanoic acid exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by activating GABA_B receptors, which in turn modulate the release of neurotransmitters such as glutamate and dopamine. This modulation affects gene expression and cellular metabolism, leading to changes in cell function. The compound’s impact on cell signaling pathways is crucial for its therapeutic effects in reducing muscle spasticity and managing alcohol dependence .

Molecular Mechanism

The molecular mechanism of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involves its binding to the GABA_B receptor subunits. This binding triggers conformational changes in the receptor, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase. The inhibition of adenylate cyclase reduces the production of cyclic AMP (cAMP), resulting in decreased neuronal excitability and muscle relaxation. Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid modulates the activity of ion channels, further contributing to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid have been observed to change over time. The compound exhibits stability under various conditions, maintaining its efficacy in both in vitro and in vivo studies. Long-term exposure to ®-3-Amino-4-(4-chlorophenyl)butanoic acid has shown sustained muscle relaxant effects without significant degradation. The compound’s stability and efficacy may vary depending on the experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces muscle spasticity and exhibits antispastic properties. At higher doses, ®-3-Amino-4-(4-chlorophenyl)butanoic acid may cause adverse effects such as sedation, respiratory depression, and hypotension. These toxic effects highlight the importance of careful dosage management in clinical applications .

Metabolic Pathways

®-3-Amino-4-(4-chlorophenyl)butanoic acid is primarily metabolized in the liver. The compound undergoes biotransformation through processes such as oxidation and conjugation, resulting in the formation of metabolites that are excreted via the kidneys. The metabolic pathways of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, ®-3-Amino-4-(4-chlorophenyl)butanoic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, ®-3-Amino-4-(4-chlorophenyl)butanoic acid can accumulate in specific compartments, influencing its localization and activity. The transport and distribution of the compound are essential for its therapeutic effects and overall efficacy .

Subcellular Localization

®-3-Amino-4-(4-chlorophenyl)butanoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s interaction with its target receptors and subsequent modulation of cellular processes. Understanding the subcellular localization of ®-3-Amino-4-(4-chlorophenyl)butanoic acid provides insights into its mechanism of action and therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-chlorophenyl)butanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to dissolve the reactants.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(4-chlorophenyl)butanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. The process may also include steps for purification, such as crystallization or chromatography, to isolate the desired enantiomer.

化学反応の分析

Types of Reactions

®-3-Amino-4-(4-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

類似化合物との比較

Similar Compounds

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid: The enantiomer of the compound with different stereochemistry.

4-Aminocoumarin derivatives: Compounds with similar amino and aromatic functional groups.

Phenylalanine derivatives: Compounds with similar structural features but different substituents.

Uniqueness

®-3-Amino-4-(4-chlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a chlorophenyl group. This combination of features allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research and industry.

生物活性

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid, commonly referred to as baclofen, is a chiral amino acid derivative with significant biological activity. This compound is primarily recognized for its role as a gamma-aminobutyric acid (GABA) analog, influencing various neurological pathways and exhibiting therapeutic potential in treating muscle spasticity and other disorders.

Chemical Structure and Properties

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- Chirality : The compound exists in an enantiomerically pure form, with the (R)-configuration being biologically active.

Baclofen functions primarily as a GABA_B receptor agonist, which leads to the inhibition of neurotransmitter release and results in muscle relaxation. It modulates synaptic transmission and reduces excitatory neurotransmission, making it effective in managing conditions characterized by excessive muscle tone.

Biological Activities

-

Neurological Effects :

- Baclofen has been shown to alleviate spasticity in conditions such as multiple sclerosis and spinal cord injury. Clinical studies indicate that it significantly reduces muscle stiffness and improves mobility in affected patients .

- Its action on GABA_B receptors also suggests potential applications in treating anxiety disorders and epilepsy due to its inhibitory effects on neuronal excitability .

-

Antimicrobial Activity :

- Research indicates that modifications of baclofen's structure can enhance its antimicrobial properties. For instance, conjugated derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Studies have reported minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL for certain derivatives, highlighting the potential for developing new antimicrobial agents based on baclofen's structure .

-

Antioxidant Properties :

- Some studies suggest that baclofen derivatives exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress-related disorders. The antioxidant capacity of these compounds has been linked to their structural features, particularly the presence of halogen substituents on the phenyl ring .

Case Study 1: Baclofen in Spasticity Management

A clinical trial involving patients with multiple sclerosis demonstrated that oral baclofen significantly reduced muscle spasticity scores compared to placebo. Patients reported improved quality of life and decreased incidence of muscle spasms, reinforcing baclofen's efficacy as a muscle relaxant .

Case Study 2: Antimicrobial Activity of Baclofen Derivatives

A series of synthesized baclofen derivatives were evaluated for their antimicrobial properties using the agar-well diffusion method. Among these, compounds with additional halogen substitutions exhibited enhanced antibacterial activity, with zones of inhibition comparable to conventional antibiotics .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid | C10H12ClNO2 | Enantiomer with potentially different activity |

| 3-Amino-4-(phenyl)butanoic acid | C10H13NO2 | Lacks chlorine substitution; different pharmacology |

| (R)-3-Amino-4-(2-chlorophenyl)butanoic acid | C10H12ClNO2 | Similar structure but different chlorophenyl group |

特性

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYHDQUYYVDIPY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420714 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678969-21-6 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。